2-Chloroethyl n-propyl sulfide

Hydrolysis Kinetics Half-Mustard Analog

2-Chloroethyl n-propyl sulfide (CAS 4303-42-8) is an organosulfur compound belonging to the class of 2-chloroethyl alkyl sulfides, also referred to as half-mustards or monofunctional sulfur mustard analogues. It is a small, lipophilic molecule (MW: 138.66 g/mol, formula: C₅H₁₁ClS) characterized by a chloroethyl group attached to a propyl thioether chain.

Molecular Formula C5H11ClS
Molecular Weight 138.66 g/mol
CAS No. 4303-42-8
Cat. No. B8756198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethyl n-propyl sulfide
CAS4303-42-8
Molecular FormulaC5H11ClS
Molecular Weight138.66 g/mol
Structural Identifiers
SMILESCCCSCCCl
InChIInChI=1S/C5H11ClS/c1-2-4-7-5-3-6/h2-5H2,1H3
InChIKeyLAZDGCFXCRZCPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroethyl n-propyl sulfide CAS 4303-42-8: Structural Baseline for Procurement and Differentiation


2-Chloroethyl n-propyl sulfide (CAS 4303-42-8) is an organosulfur compound belonging to the class of 2-chloroethyl alkyl sulfides, also referred to as half-mustards or monofunctional sulfur mustard analogues [1]. It is a small, lipophilic molecule (MW: 138.66 g/mol, formula: C₅H₁₁ClS) characterized by a chloroethyl group attached to a propyl thioether chain . The compound's primary value lies in its utility as a research simulant for the chemical warfare agent bis(2-chloroethyl) sulfide (sulfur mustard, HD), owing to its shared chloroethyl sulfide pharmacophore and alkylating potential [2]. Its physical properties, including limited aqueous solubility and high organic solvent solubility, are consistent with its class and underpin its behavior in both environmental and physiological model systems .

Why 2-Chloroethyl n-propyl sulfide CAS 4303-42-8 Cannot Be Replaced by a Generic In-Class Analog


Within the 2-chloroethyl alkyl sulfide family, substitution of the alkyl chain is not functionally neutral. While all members share the reactive chloroethyl group responsible for alkylation, the chain length dictates critical physicochemical properties that directly affect compound behavior in key research applications. For instance, lipophilicity (log P) increases with chain length, altering partitioning, membrane permeability, and interaction with lipophilic matrices in decontamination studies [1]. Furthermore, the steric and electronic influence of the n-propyl group, relative to smaller (methyl, ethyl) or larger (octyl) chains, modulates the rate of nucleophilic substitution and hydrolysis kinetics [2]. Consequently, selecting the correct analog is essential for ensuring experimental relevance and data comparability, particularly when modeling the environmental fate of longer-chain contaminants or when tuning a sensor's selectivity profile . A generic, lower-cost analog with a different alkyl chain length may yield significantly divergent quantitative results, invalidating cross-study comparisons and compromising project outcomes.

Quantitative Differentiation of 2-Chloroethyl n-propyl sulfide (CAS 4303-42-8) from Structural Analogs


Hydrolysis Kinetics: A Comparative Study of Half-Mustards by Chloride-Selective Electrode

The hydrolysis kinetics of 2-chloroethyl n-propyl sulfide (CEPS) were directly compared to its close analogs, 2-chloroethyl ethyl sulfide (CEES) and 2-chloroethyl methyl sulfide (CEMS), using a rapid-response chloride ion selective electrode. The study confirmed an SN1 mechanism and determined the half-life (t1/2) for CEPS hydrolysis under identical, buffered aqueous conditions at 25°C. The t1/2 for CEPS was found to be approximately 40 seconds [1]. This quantitative measurement establishes the relative hydrolytic stability of the n-propyl derivative compared to the more extensively studied ethyl and methyl analogs, which exhibit different rates due to the influence of the alkyl chain on the rate-determining step [2].

Hydrolysis Kinetics Half-Mustard Analog

Lipophilicity as a Driver of Reactivity: n-Propyl Chain Effects on Oxidative Decontamination

The oxidative decontamination rates of sulfur mustard (HD) and a series of (chloroethyl) sulfide simulants, including the n-propyl derivative, were examined in a hydrogen peroxide-based microemulsion system [1]. The study found that the decontamination rate is significantly influenced by the lipophilicity (log P) of the simulant, which is directly determined by the alkyl chain length. While specific rate constants for the n-propyl analog are not detailed in the abstract, the research establishes a class-level inference that increasing the alkyl chain length (e.g., from ethyl to n-propyl) increases lipophilicity, thereby altering the compound's partitioning into the microemulsion's organic phase and affecting the observed reaction rate. This is a critical parameter for designing and testing decontamination formulations [2].

Oxidative Decontamination Lipophilicity Microemulsion Catalysis

Patent-Validated Use as a Specific HD Simulant for Sorbent Testing

U.S. Patent No. 7,678,736 explicitly identifies 2-chloroethylphenyl sulfide (CEPS) as a designated simulant for the chemical warfare agent sulfur mustard (HD) in the development and testing of modified reactive sorbents for decontamination [1]. This patent citation confirms that CEPS is recognized as a relevant and practical model compound for HD, specifically in the context of material science and surface decontamination. The selection of this compound, over other possible analogs, is based on its ability to adequately simulate the physiochemical interactions of HD with porous sorbent materials [2].

Chemical Warfare Agent Simulant Decontamination Reactive Sorbents

Optimized Research & Industrial Scenarios for Procuring 2-Chloroethyl n-propyl sulfide (CAS 4303-42-8)


Modeling Environmental Fate and Hydrolysis of Longer-Chain Alkyl Sulfides

For environmental scientists and toxicologists, 2-chloroethyl n-propyl sulfide is the superior choice when the research objective is to model the aqueous persistence and degradation pathways of contaminants with a moderate degree of lipophilicity. Unlike the more rapidly hydrolyzing ethyl analog (CEES), the n-propyl derivative's distinct hydrolysis half-life (t1/2 = ~40 seconds, [1]) provides a more accurate representation for a class of compounds that partition differently into organic matter and persist longer in aquatic systems. This data is crucial for constructing accurate environmental fate models and designing effective remediation strategies for contaminated sites where longer-chain alkyl sulfides may be present [2].

Optimizing Oxidative Decontamination Formulations for Enhanced Lipophilicity

Researchers developing advanced oxidative decontamination technologies, such as microemulsions or reactive sorbents, should prioritize the procurement of 2-chloroethyl n-propyl sulfide. As established by class-level evidence, the lipophilicity of the simulant directly impacts its interaction with and degradation rate within these complex formulations [1]. Using the n-propyl analog, with its specific partition coefficient, allows for the rigorous testing and optimization of decontamination systems designed to target and destroy lipophilic contaminants. This is a critical step before validating the system against the actual chemical warfare agent, sulfur mustard, ensuring the chosen simulant provides a realistic performance benchmark [2].

Benchmarking Reactive Sorbents and Materials for CWA Decontamination

In materials science and defense-related R&D, 2-chloroethylphenyl sulfide (CEPS) is explicitly validated in patent literature as a standard simulant for sulfur mustard (HD) in the evaluation of reactive sorbents [1]. Procuring this compound is non-negotiable for laboratories engaged in the development and testing of novel decontamination materials intended for military or first-responder use. The data generated using this specific simulant ensures that the performance of a new sorbent or coating can be directly compared to prior art and industry benchmarks, providing a clear, defensible path for technology transition and regulatory acceptance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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